Fmoc-D-Orn(Aloc)-OH

CAS No.: 214750-74-0

Cat. No.: VC2665218

Molecular Formula: C24H26N2O6

Molecular Weight: 438.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 214750-74-0 |

|---|---|

| Molecular Formula | C24H26N2O6 |

| Molecular Weight | 438.5 g/mol |

| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(prop-2-enoxycarbonylamino)pentanoic acid |

| Standard InChI | InChI=1S/C24H26N2O6/c1-2-14-31-23(29)25-13-7-12-21(22(27)28)26-24(30)32-15-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h2-6,8-11,20-21H,1,7,12-15H2,(H,25,29)(H,26,30)(H,27,28)/t21-/m1/s1 |

| Standard InChI Key | RXLIOYNXBHZZBI-OAQYLSRUSA-N |

| Isomeric SMILES | C=CCOC(=O)NCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

| SMILES | C=CCOC(=O)NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

| Canonical SMILES | C=CCOC(=O)NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Introduction

Chemical Identity and Structure

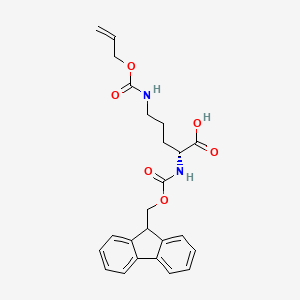

Fmoc-D-Orn(Aloc)-OH possesses a well-defined chemical structure with several identifying characteristics that distinguish it in chemical databases and research literature.

Chemical Identifiers

The following table summarizes the key chemical identifiers for Fmoc-D-Orn(Aloc)-OH:

| Identifier | Value |

|---|---|

| Common Name | Fmoc-D-Orn(Aloc)-OH |

| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(prop-2-enoxycarbonylamino)pentanoic acid |

| CAS Number | 214750-74-0 |

| Molecular Formula | C₂₄H₂₆N₂O₆ |

| Molecular Weight | 438.47-438.5 g/mol |

| InChI | InChI=1S/C24H26N2O6/c1-2-14-31-23(29)25-13-7-12-21(22(27)28)26-24(30)32-15-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h2-6,8-11,20-21H,1,7,12-15H2,(H,25,29)(H,26,30)(H,27,28)/t21-/m1/s1 |

| SMILES | C=CCOC(=O)NCCCC@HNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

The compound features several alternative names in scientific literature, including N-alpha-(9-fluorenylmethyloxycarbonyl)-N-delta-allyloxycarbonyl-D-ornithine and Fmoc-D-ornithine(Aloc)-OH . These variations in nomenclature reflect different naming conventions but refer to the same chemical entity.

Structural Features

Fmoc-D-Orn(Aloc)-OH contains several key structural elements:

-

A D-ornithine backbone with the R-configuration at the alpha carbon

-

A Fmoc protecting group at the alpha-amino position

-

An Aloc protecting group at the delta-amino position (side chain)

-

A free carboxylic acid group at the C-terminus

The Fmoc group consists of a fluorene ring system attached to a methoxycarbonyl group, while the Aloc group contains an allyl chain linked to a carbamate functionality. These structural features collectively contribute to the compound's reactivity and applications in peptide synthesis.

Physical and Chemical Properties

Understanding the physical and chemical properties of Fmoc-D-Orn(Aloc)-OH is essential for its proper handling and application in laboratory settings.

Physical Properties

The compound exhibits the following physical characteristics:

| Property | Value | Reference |

|---|---|---|

| Physical State | Solid | |

| Density | 1±0.06 g/cm³ (Predicted) | |

| Boiling Point | 683.9±55.0 °C (Predicted) | |

| pKa | 3.85±0.21 (Predicted) | |

| Optical Rotation | [α]D= 8.5 ± 1° (c=1 in DMF)20 |

Solubility and Stability

Fmoc-D-Orn(Aloc)-OH is soluble in organic solvents commonly used in peptide synthesis. It demonstrates particular solubility in dimethyl sulfoxide (DMSO), making this solvent suitable for preparing stock solutions . The compound exhibits stability under standard laboratory conditions but requires specific storage conditions to maintain its integrity over time.

Reactivity Profile

The reactivity of Fmoc-D-Orn(Aloc)-OH is primarily defined by its protecting groups:

-

The Fmoc group is base-labile and can be removed under mild basic conditions, typically using piperidine in dimethylformamide (DMF).

-

The Aloc group is selectively cleaved using palladium catalysts, often Pd(0) complexes like palladium tetrakis(triphenylphosphine).

-

The carboxylic acid group is reactive toward coupling reagents for peptide bond formation.

This orthogonal protection strategy allows for selective deprotection and sequential peptide elongation, making the compound valuable in solid-phase peptide synthesis.

Applications in Research and Development

Fmoc-D-Orn(Aloc)-OH serves diverse applications across multiple scientific disciplines, with particular importance in pharmaceutical research and peptide chemistry.

Peptide Synthesis

The compound functions as a key building block in the synthesis of complex peptides, particularly those requiring orthogonal protection strategies. The presence of both Fmoc and Aloc protecting groups allows for selective deprotection during sequential synthesis protocols . This property is especially valuable in:

-

Solid-phase peptide synthesis

-

Development of cyclic peptides

-

Synthesis of branched peptides

-

Production of peptide libraries

A notable application is demonstrated in the total synthesis of bacitracin A, where similar derivatives are employed in the sequential assembly of the peptide chain . The solid-phase methodology involves attachment to a resin support, followed by elongation through sequential deprotection and coupling cycles.

Drug Development Applications

Fmoc-D-Orn(Aloc)-OH plays a crucial role in drug development processes, particularly in:

-

The design of peptide-based pharmaceuticals with enhanced specificity and efficacy compared to traditional small-molecule drugs

-

Development of peptidomimetics that mimic the biological activity of natural peptides while offering improved pharmacokinetic properties

-

Creation of peptide conjugates for targeted drug delivery systems

-

Synthesis of peptide-based enzyme inhibitors

The D-configuration of the ornithine residue provides enhanced resistance to proteolytic degradation, potentially extending the half-life of resulting peptide drugs in biological systems.

Bioconjugation and Protein Engineering

The compound supports advanced bioconjugation techniques, allowing researchers to:

-

Attach biomolecules to surfaces or other molecules, enhancing the functionality of diagnostic and therapeutic agents

-

Modify proteins to create novel variants with improved properties for industrial and therapeutic applications

-

Develop chemically modified peptides with enhanced binding characteristics or altered biological activity

-

Create peptide-protein hybrids for specialized applications

These capabilities make Fmoc-D-Orn(Aloc)-OH valuable in the emerging field of bioconjugate chemistry and protein engineering.

Cancer Therapy Research

Emerging research explores the potential of Fmoc-D-Orn(Aloc)-OH in developing targeted cancer therapies. The compound facilitates:

-

The synthesis of cancer-targeting peptides that recognize specific receptors overexpressed on cancer cells

-

Development of peptide-drug conjugates for selective delivery of cytotoxic agents to tumor sites

-

Creation of peptide-based imaging agents for cancer diagnostics

-

Synthesis of therapeutic peptides that modulate cancer-related signaling pathways

These applications highlight the compound's potential contribution to precision medicine approaches in oncology.

| Desired Concentration | Amount of Compound | Solvent Volume Required for 1 mg |

|---|---|---|

| 1 mM | 1 mg | 2.2806 mL |

| 5 mM | 1 mg | 0.4561 mL |

| 10 mM | 1 mg | 0.2281 mL |

These calculations are based on the molecular weight of 438.49 g/mol . DMSO is the recommended solvent for preparing stock solutions due to the compound's favorable solubility in this medium.

Research Applications in Peptide Chemistry

The specialized properties of Fmoc-D-Orn(Aloc)-OH make it particularly valuable in advanced peptide chemistry applications.

Orthogonal Protection Strategies

The compound's key advantage lies in its orthogonal protection scheme, allowing for selective deprotection of either the alpha or delta amino group without affecting the other. This property enables:

-

Sequential peptide elongation with precise control

-

Selective modification of side chain functionalities

-

Synthesis of complex cyclic peptides through controlled cyclization steps

-

Development of branch-point peptides and dendrimeric structures

A practical example of orthogonal protection in action is seen in the synthesis of bacitracin A, where selective deprotection of protecting groups facilitates the formation of complex peptide structures .

Case Study: Bacitracin A Synthesis

The total synthesis of bacitracin A demonstrates the practical application of protected ornithine derivatives like Fmoc-D-Orn(Aloc)-OH in complex peptide assembly. The synthesis process involves:

-

Attachment of Fmoc L-Asp(OH)-OAllyl to a PAL resin as the initial step

-

Sequential chain elongation using various protected amino acids, including Fmoc D-Orn(Boc)-OH

-

Selective deprotection of allyl-based protecting groups using palladium tetrakis(triphenylphosphine)

-

Cyclization under solid-phase conditions

-

Addition of a thiazoline dipeptide unit to complete the structure

Advantages in Custom Peptide Synthesis

The availability of Fmoc-D-Orn(Aloc)-OH provides several advantages in custom peptide synthesis:

-

Enables the incorporation of D-ornithine residues with protected side chains

-

Facilitates the synthesis of peptides with post-translational modifications

-

Allows for site-specific incorporation of unnatural amino acids

-

Supports the development of conformationally constrained peptides

These capabilities expand the potential applications of synthetic peptides in research and therapeutic development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume